molecular formula C17H13N3OS3 B2849480 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1396564-66-1

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2849480
CAS No.: 1396564-66-1
M. Wt: 371.49
InChI Key: IQQUNRYSRGMBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide features a thiazole core substituted with a 4-methyl group and a thiophen-2-yl moiety at the 2-position. The thiazole ring is further functionalized via a methylene bridge to a benzo[d]thiazole-6-carboxamide group. Its synthesis likely involves coupling reactions between thiazole intermediates and benzo[d]thiazole derivatives, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-10-15(24-17(20-10)13-3-2-6-22-13)8-18-16(21)11-4-5-12-14(7-11)23-9-19-12/h2-7,9H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQUNRYSRGMBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The cellular effects of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide are currently unknown. Thiazole derivatives have been shown to influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a benzo[d]thiazole core. The molecular formula is C14H12N4O2S2C_{14}H_{12}N_4O_2S_2 with a molecular weight of 332.4 g/mol. The presence of these heterocycles contributes to its biological activity through various mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings facilitate π-π stacking interactions, while the carboxamide group can form hydrogen bonds with active site residues of target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing thiazole and benzothiazole moieties. For instance, derivatives of benzothiazole have shown promising results against E. coli and S. aureus, with some exhibiting IC50 values as low as 33 nM against DNA gyrase from E. coli (Table 1) .

CompoundTargetIC50 (nM)
9dDNA gyrase (E. coli)33
10aTopoisomerase IV (S. aureus)45

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. For example, compounds with specific substitutions on the thiazole ring demonstrated IC50 values less than 1 µg/mL against cancer cell lines .

CompoundCell LineIC50 (µg/mL)
9Jurkat1.61 ± 1.92
10A-4311.98 ± 1.22

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored, showing effectiveness in reducing inflammation markers in various models. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Study on Antibacterial Efficacy

A study conducted by Haroun et al. synthesized a series of benzothiazole derivatives, including the target compound, which were tested for their antibacterial activity against common pathogens. The results demonstrated significant inhibition against S. aureus, confirming the potential for further development as an antibacterial agent .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines, including MCF7 and A549. The results indicated that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that structure-activity relationships (SAR) play a crucial role in determining efficacy against cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit promising anticancer properties. The presence of these functional groups in N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can disrupt cell cycle progression and promote programmed cell death through various signaling pathways.

Antimicrobial Properties

Thiazole derivatives have been documented for their antimicrobial activities against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds derived from thiazole and thiophene structures. The compound's potential to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is under investigation. Such properties are particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Anticancer Research

A study conducted on a series of thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The results indicated that modifications to the thiazole structure enhanced efficacy, suggesting that this compound could be optimized for better therapeutic outcomes.

Antimicrobial Testing

In vitro assays showed that related compounds exhibited strong activity against Staphylococcus aureus and Escherichia coli. Further exploration into the specific interactions between the compound and microbial targets is warranted to confirm its potential as an antimicrobial agent.

Neuroprotection Studies

Research investigating the neuroprotective effects of thiazole-containing compounds revealed their ability to reduce neuroinflammation in animal models of stroke. This suggests that this compound may also provide protective effects in neurodegenerative conditions.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

The thiazole ring’s substitution pattern significantly influences physicochemical properties. Key comparisons include:

Compound Name/Structure Thiazole Substituents Key Functional Groups Yield (%) Melting Point (°C) Reference
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide (Target) 4-methyl, 2-(thiophen-2-yl) Benzo[d]thiazole-6-carboxamide N/A N/A -
Dimethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5er) N/A 6-chlorobenzo[d]thiazol-2-ylamino, malonate 82 N/A
(+) Diethyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl) malonate (5fc) N/A 6-chlorobenzo[d]thiazol-2-ylamino, ethyl ester 76 113–115
N-(4-fluorophenyl)-6-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylthio)nicotinamide (27) 4-methyl, 2-(4-trifluoromethylphenyl) Nicotinamide, methylthio linker N/A N/A
  • Key Observations: The target compound’s thiophen-2-yl group distinguishes it from analogs bearing phenyl (e.g., 27 in ) or chlorinated benzothiazole substituents (e.g., 5er in ). Thiophene’s electron-rich nature may enhance π-π interactions in biological systems.

Functional Group Comparisons: Carboxamide vs. Ester Linkers

The carboxamide group in the target compound contrasts with ester-linked analogs, impacting polarity and hydrogen-bonding capacity:

Compound Class Linker Type Example (Reference) Notes
Carboxamide Derivatives Benzo[d]thiazole-6-carboxamide Target compound Likely higher solubility and target binding due to NH groups.
Ester Derivatives Malonate esters 5dr, 5dc, 5er Esters may confer lipophilicity, affecting membrane permeability.
Thioamide Derivatives Hydrazinecarbothioate Methyl hydrazinecarbodithioate derivatives Thioamide groups enhance metal chelation potential.
  • Synthetic Implications : Carboxamide formation typically requires coupling reagents (e.g., EDCI/HOBt), whereas esterification involves acid-catalyzed condensation .

Stereochemical Considerations

Several analogs in the evidence exhibit stereoisomerism, with enantiomeric purity assessed via HPLC:

Compound [α]D Value Enantiomeric Purity (%) Reference
(+) Dibenzyl 2-(benzo[b]thiophen-2-yl(...)malonate (5dc) +106.17 >99.0
(+) Dimethyl 2-(benzo[b]thiophen-2-yl(...)malonate (5ic) N/A 80.0
Target compound Not reported N/A -

    Q & A

    Basic: What synthetic methodologies are commonly employed to prepare N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide?

    Answer:
    The synthesis typically involves multi-step routes:

    • Step 1: Construction of the thiazole core via cyclization reactions using α-halo ketones or thiourea derivatives under reflux conditions (e.g., ethanol/HCl) .
    • Step 2: Functionalization of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-(thiophen-2-yl) group .
    • Step 3: Methylation at the 4-position of the thiazole ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
    • Step 4: Coupling the benzothiazole-6-carboxamide fragment via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
      Key Consideration: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates and final products .

    Basic: How is the structural integrity of this compound validated in academic research?

    Answer:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C4 of thiazole, thiophene linkage at C2). Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 7.5–8.5 ppm) .
    • Mass Spectrometry (HRMS): High-resolution MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₄N₃OS₂: 344.0521) .
    • X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

    Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?

    Answer:

    • Core Modifications:
      • Replace the 4-methyl group on the thiazole with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding .
      • Substitute the thiophene ring with furan or pyridine to alter electronic properties .
    • Benzothiazole Modifications:
      • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance electrophilicity and binding affinity .
    • Methodology:
      • Use parallel synthesis with combinatorial libraries to rapidly generate analogs .
      • Validate SAR via enzymatic assays (e.g., kinase inhibition) and cellular proliferation studies (e.g., IC₅₀ determination in cancer cell lines) .

    Advanced: How should researchers address contradictory bioactivity data across different assay systems?

    Answer:

    • Assay Validation:
      • Confirm compound solubility and stability in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .
      • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to cross-verify activity .
    • Data Interpretation:
      • Analyze off-target effects via proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
      • Correlate cellular activity with pharmacokinetic parameters (e.g., membrane permeability via PAMPA assay) .

    Advanced: What computational strategies are recommended for predicting the compound’s mechanism of action?

    Answer:

    • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Src/Abl) or other targets. Key interactions include:
      • Hydrogen bonding between the carboxamide and kinase hinge region .
      • π-π stacking between the benzothiazole and hydrophobic pockets .
    • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
    • QSAR Modeling: Generate 2D/3D descriptors (e.g., logP, polar surface area) to predict ADMET properties .

    Advanced: How can researchers resolve crystallographic challenges (e.g., twinning) during structural analysis?

    Answer:

    • Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
    • Refinement:
      • Apply SHELXL’s TWIN/BASF commands to model twinned crystals .
      • Use the Hooft parameter in PLATON to validate twin laws .
    • Validation: Check R-factor convergence (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

    Advanced: What strategies optimize solubility and bioavailability without compromising target affinity?

    Answer:

    • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide to enhance aqueous solubility .
    • Salt Formation: Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
    • LogP Optimization: Reduce logP from ~3.5 to 2.0 by adding polar groups (e.g., -OH, -NH₂) to the benzothiazole ring .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.